2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10/h1-4H,5-7,12H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMUOUFRBXYECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with a suitable thiol compound, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to its dihydro or tetrahydro derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the quinazolinone family, including 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one, exhibit a range of pharmacological effects:
-
Anticancer Activity :
- Quinazolinone derivatives are known for their ability to inhibit various cancer cell lines. For instance, studies have shown that certain derivatives can act as potent inhibitors of tubulin, leading to antiproliferative effects against human cancer cells .
- A specific case study demonstrated the synthesis of chiral fluorescent tubulin binding agents derived from dihydroquinazolinones, which showed significant antiproliferative properties .
- B-Raf Inhibition :
- Other Therapeutic Applications :
Case Studies
Several studies have documented the applications of this compound:
-
Study on Antiproliferative Effects :
A recent investigation into the structure-activity relationship (SAR) of quinazolinone derivatives highlighted that modifications at specific positions significantly enhance their anticancer activity. The study synthesized various analogs and tested their efficacy against different cancer cell lines . -
Inhibition of Carbonic Anhydrase :
Another research effort focused on the inhibition of human carbonic anhydrase isoforms using quinazolinone derivatives, revealing that specific structural features contribute to their inhibitory potency .
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways. These interactions result in various biological effects, such as cell growth inhibition, anti-inflammatory responses, and antimicrobial activity .
Comparison with Similar Compounds
Substituent-Driven Activity
- Sulfanyl Linkages : The sulfanyl group in the target compound and its analogues (e.g., ) enhances solubility and enables disulfide bond formation, critical for redox-mediated interactions. In contrast, famotidine uses a sulfamoyl group (-SO2NH2) for direct hydrogen bonding to histamine receptors .
- Aminoethyl vs. Aromatic Substituents: The aminoethyl side chain in the target compound may facilitate cellular uptake or binding to amine-sensitive targets (e.g., kinases), whereas bulkier substituents in analogues (e.g., 3-chloro-4-methylphenyl in ) likely improve target specificity or metabolic stability.
Pharmacological Potential
- Quinazolinone Core: All quinazolinone derivatives (target compound, ) share a planar aromatic core conducive to intercalation or π-π stacking with biomolecular targets. This feature is absent in famotidine’s thiazole core, which instead relies on conformational flexibility for receptor binding .
- Antimicrobial vs. Anticancer Activity: Compounds like with acetamide substituents exhibit structural parallels to known ureido-based antimicrobial agents, while chloroaryl groups in align with kinase inhibitors (e.g., EGFR inhibitors).
Biological Activity
The compound 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : 226.28 g/mol
- CAS Number : 890647-60-6
The structure of this compound features a quinazolinone core with an aminoethyl sulfanyl side chain, which contributes to its unique biological properties.
Anticancer Properties
Research indicates that compounds related to quinazolinones exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Antitumor Activity
In a study assessing the anticancer potential of various quinazolinone derivatives, the compound demonstrated notable cytotoxic effects against several cancer cell lines, including:
| Cell Line | GI (μM) | TGI (μM) | LC (μM) |
|---|---|---|---|
| MDA-MB-231 | 15.1 | 28.7 | 93.3 |
| PC-3 | 25.9 | 77.5 | 93.3 |
| OVCAR-4 | 21.5 | 25.1 | 93.3 |
These results indicate a promising profile for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Quinazolinone derivatives are known to exhibit activity against various bacteria and fungi.
Study Findings
In vitro assays have demonstrated that certain derivatives possess broad-spectrum antimicrobial effects, particularly against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- DNA Interaction : Evidence suggests that quinazolinones can intercalate DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 2-Amino-3-methylquinazolin-4-one | Moderate | Low |
| 2-(Thioether)-quinazolinone derivatives | High | Moderate |
| 2-{[(2-aminoethyl)sulfanyl]methyl}-quinazoline | High | High |
The distinct substitution pattern of this compound enhances its biological activity compared to other analogues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving thiol-alkylation reactions and cyclization. For example, coupling 2-aminoethylthiol with a quinazolinone precursor under basic conditions (e.g., K₂CO₃ in ethanol) is a common approach . Optimization may involve varying solvents (DMSO vs. ethanol), reaction times (22–30 hours), or catalysts (e.g., dimethyl sulfate for methylation steps) . Yield improvements often require monitoring intermediates via HPLC or TLC to isolate pure products.
Q. How is the structural confirmation of this compound achieved, and what analytical techniques are critical for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in related quinazolinone derivatives (e.g., mean C–C bond length precision: 0.004 Å) . Complementary techniques include:
- NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
- Mass Spectrometry : For molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : To confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in bioactivity data across studies involving this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from variations in assay conditions. To reconcile results:
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified strains) and control compounds.
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies, accounting for solvent effects (DMSO vs. aqueous buffers).
- Molecular Modeling : Validate binding modes via docking studies (e.g., AutoDock Vina) to assess target specificity .
Q. How can the environmental fate and degradation pathways of this compound be investigated systematically?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which evaluates:
- Abiotic Degradation : Hydrolysis/photolysis studies under controlled pH and UV conditions .
- Biotic Degradation : Microbial metabolism assays using soil or water samples, monitoring metabolites via LC-MS/MS.
- Ecotoxicology : Assess acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Employ split-plot or factorial designs to isolate variables (e.g., substituent effects on the quinazolinone core). Example design:
Q. How can computational methods enhance the understanding of this compound’s physicochemical properties?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- LogP : Predict lipophilicity via software like COSMO-RS.
- pKa : Determine protonation states using Gaussian09 with solvation models.
- Reactivity : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites . Validate predictions with experimental data (e.g., potentiometric titration for pKa).
Methodological Design & Validation
Q. What statistical approaches are recommended for ensuring reproducibility in synthesis and bioassay studies?
- Methodological Answer :
- Synthesis : Report yields as mean ± SD (n=3 replicates) and use RSD thresholds (<5% for purity).
- Bioassays : Apply Bland-Altman analysis to compare inter-lab variability .
- Data Sharing : Publish raw spectra/chromatograms in supplementary materials for peer validation .
Q. How should researchers address solvent or counterion disorder observed in crystallographic studies of this compound?
- Methodological Answer : Refine disordered regions using SQUEEZE (in PLATON) to model electron density. For counterions (e.g., methanol hemisolvate in ), confirm occupancy factors via difference Fourier maps. Report R factors (<0.07) and data-to-parameter ratios (>14:1) to ensure model reliability .
Data Presentation & Compliance
Q. What are the best practices for tabulating and reporting physicochemical data in manuscripts?
- Methodological Answer : Use standardized tables, e.g.:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
